Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-(4-nitrophenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-2-18-12(15)10-7-11(19-13-10)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCOARSXHUWDGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Ethyl 4-(4-Nitrophenyl)-2,4-Dioxobutanoate with Hydroxylamine Hydrochloride
Reaction Mechanism and Conditions
Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (1) undergoes cyclocondensation with hydroxylamine hydrochloride in ethanol under reflux (4 hours). The reaction proceeds via nucleophilic attack of hydroxylamine on the β-ketoester, followed by dehydration to form the isoxazole ring.
Procedure:
- Reactants :
- Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (1 equiv, 2.65 g, 0.01 mol)
- Hydroxylamine hydrochloride (1 equiv, 0.7 g, 0.01 mol)
- Solvent: Ethanol (20 mL)
- Conditions : Reflux at 80°C for 4 hours.
- Workup : Cool to room temperature, filter precipitate, and crystallize from dioxane.
- Yield : 44%.
Spectral Data:
Crossed Condensation and Cyclization with Hydroxylamine
Synthetic Pathway
This two-step method involves:
- Crossed Condensation : 4-Nitroacetophenone reacts with diethyl oxalate in the presence of sodium ethoxide to form ethyl 2-hydroxy-4-oxo-4-(4-nitrophenyl)but-2-enoate.
- Cyclization : The intermediate undergoes cyclization with hydroxylamine hydrochloride in ethanol under reflux.
Procedure:
- Step 1 :
- Reactants :
- 4-Nitroacetophenone (1 equiv, 12 mmol)
- Diethyl oxalate (1 equiv)
- Sodium ethoxide (1 equiv) in ethanol.
- Conditions : Stir at room temperature overnight.
- Reactants :
- Step 2 :
Advantages:
- Utilizes commercially available starting materials.
- No requirement for anhydrous conditions.
Mechanochemical Synthesis via Ball Milling
Solvent-Free Approach
A solvent-free, Ru-catalyzed mechanochemical method employs planetary ball milling to achieve regioselective 1,3-dipolar cycloaddition between hydroxyimidoyl chlorides and alkynes.
Procedure:
- Reactants :
- Hydroxyimidoyl chloride (1.5 equiv)
- Terminal alkyne (1 equiv)
- Sodium bicarbonate (2 equiv).
- Conditions :
- Milling frequency: 60 Hz.
- Time: 30 minutes.
- Catalyst: Ru nanoparticles stabilized by cyclopentyl methyl ether (CPME).
- Yield : 95% under optimized conditions.
Key Observations:
- Particle Size : Ru nanoparticles (3–5 nm) enhance catalytic activity.
- LAG (Liquid-Assisted Grinding) : CPME or acetone improves reagent mixing.
Comparative Analysis of Methods
Advantages and Limitations:
- Cyclocondensation : Simple setup but moderate yield.
- Crossed Condensation : Low yield due to multi-step process.
- Mechanochemical : High yield and eco-friendly but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Cycloaddition: The isoxazole ring can participate in further cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Cycloaddition: Various dienophiles and dienes under thermal or catalytic conditions.
Major Products Formed
Reduction: Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate.
Hydrolysis: 5-(4-nitrophenyl)isoxazole-3-carboxylic acid.
Cycloaddition: Various polycyclic compounds depending on the reactants used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : Research has demonstrated that derivatives of ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate exhibit potent antimicrobial properties. Modifications at the phenyl ring have significantly enhanced inhibitory activity against Mycobacterium tuberculosis protein-tyrosine-phosphatase B (MptpB), with IC50 values dropping from >500 μM to as low as 0.4 μM in modified compounds.
- Anti-inflammatory Properties : Compounds derived from this isoxazole have shown selective inhibition of cyclooxygenase-2 (COX-2), which plays a critical role in inflammatory processes. Variations in substituents at the para position of the phenyl ring have been linked to improved COX-2 selectivity.
2. Pharmaceutical Synthesis
- This compound serves as an intermediate in the synthesis of pharmaceuticals aimed at treating conditions such as type 2 diabetes. Novel hybrids based on this compound have been developed as α-glucosidase inhibitors, showing promising results in terms of potency compared to existing drugs .
3. Material Science
- The compound is utilized in developing new materials with specific chemical properties. Its derivatives are being explored for applications in polymers and coatings, which can leverage the unique electronic properties imparted by the nitrophenyl group.
Structure-Activity Relationships (SAR)
SAR studies indicate that modifications to both the nitrophenyl group and the isoxazole ring significantly affect biological activity. For instance, substituents on the phenyl ring can enhance binding affinity and selectivity towards specific targets such as MptpB and COX enzymes.
Case Study 1: Antimycobacterial Activity
A study involving guinea pigs infected with Mycobacterium tuberculosis demonstrated that treatment with a derivative of this compound led to a significant reduction in bacterial burden in both lungs and spleens compared to control groups. Histopathological analysis indicated improved pathology, suggesting potential therapeutic applications for tuberculosis management.
Case Study 2: Anti-inflammatory Effects
In vitro studies have shown that specific derivatives effectively inhibit COX-2 activity, with some compounds exhibiting IC50 values as low as 0.95 μM, indicating high selectivity and potency against inflammatory pathways.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The nitro group and isoxazole ring are key functional groups that contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Physicochemical Properties
Spectroscopic and Electronic Profiles
¹H NMR Shifts :
- Methoxy groups increase electron density, favoring reactions like nucleophilic acyl substitution .
Biological Activity
Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a five-membered isoxazole ring, which is characterized by the incorporation of a nitrophenyl group. The presence of the nitro group enhances its electron-withdrawing properties, contributing to its reactivity and biological activity. The chemical formula for this compound is .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The nitrophenyl group can bind to active sites on enzymes, inhibiting their function. This mechanism is crucial in the development of drugs targeting specific enzymes involved in disease processes.
- Receptor Interaction : The isoxazole ring enhances binding affinity to certain receptors, potentially modulating signaling pathways involved in inflammation and cancer .
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
- Anticancer Properties : Studies indicate moderate anticancer activity against various cancer cell lines. For instance, when tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cells, it displayed a dose-dependent inhibition of cell viability .
| Cell Line | Concentration (µg/mL) | % Killing |
|---|---|---|
| HeLa | 100-500 | 20-34 |
| MCF-7 | 100-500 | 5-11 |
| Hep-2 | 100-500 | 5-11 |
- Anti-inflammatory Effects : The compound has also shown potential in reducing inflammation, making it a candidate for further research in inflammatory diseases .
Case Studies
-
Anticancer Activity Assessment :
A study evaluated this compound's effects on multiple cancer cell lines. The results indicated that it significantly inhibited the growth of HeLa cells with an IC50 value around 200 µg/mL. Comparatively, MCF-7 cells exhibited lower sensitivity, suggesting a selective action against certain cancer types . -
Enzyme Inhibition Studies :
The compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that it effectively inhibited enzyme activity by up to 50% at concentrations ranging from 50 to 150 µM, demonstrating potential as a therapeutic agent in metabolic disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other isoxazole derivatives:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate | Contains a chlorophenyl group | Different electronic properties due to chlorine substitution |
| Ethyl 5-(phenyl)isoxazole-3-carboxylate | Lacks the nitro substitution | Potentially less reactive than nitro-substituted variants |
| Ethyl 5-(bromophenyl)isoxazole-3-carboxylate | Contains bromine instead of nitro | Varies in reactivity profile due to halogen presence |
Q & A
Basic Research Questions
Q. What synthetic methodologies are typically employed for preparing Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate, and how can reaction conditions be optimized?
- The compound is synthesized via cyclocondensation of Claisen adducts with hydroxylamine hydrochloride, as demonstrated in analogous isoxazole derivatives (e.g., Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate, 85% yield) . Key parameters include solvent choice (e.g., THF), temperature control (room temperature to reflux), and purification via silica gel column chromatography. Optimization may involve adjusting stoichiometry of hydroxylamine or reaction time to suppress side products like oxazole isomers.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- 1H/13C NMR identifies substituent patterns (e.g., nitro group resonance at δ ~8.2 ppm for aromatic protons). IR spectroscopy confirms carbonyl stretches (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹). HRMS validates molecular mass, while melting point analysis (e.g., 86–88°C for similar derivatives) assesses purity . For ambiguous cases, X-ray crystallography (e.g., triclinic system, space group P1) provides unambiguous confirmation .
Advanced Research Questions
Q. How does the 4-nitrophenyl substituent influence the electronic and reactivity profile of the isoxazole core?
- The electron-withdrawing nitro group enhances electrophilic substitution at the isoxazole’s 4-position and stabilizes intermediates in cross-coupling reactions. Computational studies (e.g., DFT) can quantify this effect via Hammett parameters (σ ≈ 1.25 for para-NO₂). Experimental validation includes comparing reaction rates with non-nitrated analogs (e.g., methoxy-substituted derivatives) in Suzuki-Miyaura couplings .
Q. What challenges arise in resolving crystallographic data for this compound, and how can refinement software address them?
- Challenges include low crystal quality due to flexible ethyl ester groups and twinning. Using SHELXL for refinement, researchers can apply twin-law matrices and anisotropic displacement parameters. The triclinic system (a = 7.591 Å, b = 11.303 Å) requires high-resolution data (e.g., synchrotron sources) to resolve overlapping electron density peaks .
Q. How can contradictions in reported melting points or spectroscopic data be systematically addressed?
- Discrepancies often stem from polymorphic forms or residual solvents. Solutions include:
- DSC/TGA to identify polymorph transitions.
- Recrystallization in varied solvents (e.g., ethanol vs. ethyl acetate) to isolate stable forms.
- 2D NMR (COSY, NOESY) to detect conformational isomers .
Q. What strategies enable selective functionalization of the isoxazole ring for medicinal chemistry applications?
- Catalytic asymmetric reduction (e.g., Corey-Bakshi-Shibata) of ketone intermediates introduces chiral centers (e.g., 64–91% yield for hydroxyl-substituted derivatives) . Protection-deprotection sequences (e.g., BOC for amines) allow stepwise modifications, while Grignard reactions (e.g., CH₃MgX) selectively target ester groups without nitro group interference .
Methodological Notes
- Synthetic Reproducibility : Batch-to-batch variability in yields (e.g., 70–85% in ) necessitates strict control of anhydrous conditions and reagent purity.
- Data Validation : Cross-reference melting points with calculated values (e.g., using Cambridge Structural Database entries) to detect impurities.
- Advanced Applications : Derivatives like Ethyl 5-(3-iodophenyl) analogs (CAS 745079-24-7) highlight utility in radiolabeling or crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
